Cas no 71145-03-4 (Bay K 8644)

Bay K 8644 Chemical and Physical Properties
Names and Identifiers
-
- ( /-) BAYK8644
- (±)-Bay K 8644
- (±)BayK8644
- (+/-)-BAY-K 8644
- (1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-3-pyridine carboxylic acid methyl ester
- 1,4-D
- 2-aziridinecarbonitrile
- 2-cyano-2-aziridine
- AC1L3M8Z
- AC1Q4RJZ
- CHEMBL177264
- CTK1C2552
- methyl-1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl)-pyridine-3-carboxylate
- nitrile of aziridine-2-carboxylic acid
- rac-Aziridin-2-carbonitril
- BAYK8644
- Bay K 8644
- 3-Pyridinecarboxylic acid,1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methylester, (A+/-)-
- CBiol_001744
- (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester
- (+/-)-BAY-K-8644
- EX-A3340
- HMS3676J07
- 3-pyridine carboxylic acid methyl ester
- NCGC00015124-07
- Bay-K-8644 ((R)-(+)-); R-4407; NI-105; (+)-BAY-K-8644;R(+)Bay K 8644
- GTPL2511
- SQ 28,873
- 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methyl ester
- AM20080536
- NCGC00025209-03
- AS-16745
- BAY-K-8644
- HY-10588
- B-112
- NCG-C00025209-02
- HMS3370M19
- Lopac0_000186
- SDCCGSBI-0050174.P002
- MFCD00036697
- (S)-2,6-Dimethyl-5-nitro-4-(2-trifluoromethyl-phenyl)-1,4-dihydro-pyridine-3-carboxylic acid methyl ester
- Q4874027
- (+/-)-Bay K8644
- MLS001148586
- (+/-)-BAYK8644
- Tox21_500186
- 1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid, methyl ester
- FT-0742944
- NCGC00025209-05
- CHEBI:131345
- NCGC00015124-06
- BB162780
- R(+)-BAY K 8644
- NCGC00260871-01
- LP00186
- NCGC00015124-03
- SR-01000075305
- ( inverted exclamation markA)-BAY-K-8644
- 71145-03-4
- BAY K 8644 racemate
- SCHEMBL14612812
- NCGC00015124-04
- 1,4-Dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)-phenyl]-
- HMS3371N20
- EN300-746258
- HB1209
- SCHEMBL133106
- EU-0100186
- A837092
- BAY K-8644
- HSCI1_000381
- BAY K 8644, (+/-)-
- Methyl 2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate
- NCGC00015124-05
- BAYK 8644
- BSPBio_001578
- HMS3268C13
- HMS2232B12
- CA-410
- Bio1_001008
- BCP23924
- NCGC00025209-06
- s7924
- Z1213715450
- CCG-204281
- 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, methyl ester
- HMS1791O20
- EX-A4933
- (+/-)-Bay K8644, calcium channel agonist
- methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
- E77139
- ZFLWDHHVRRZMEI-UHFFFAOYSA-N
- BCP15942
- NCGC00015124-08
- NCGC00015124-13
- HMS3412J07
- NCGC00025209-04
- Bay K8644
- SR-01000075305-1
- Opera_ID_789
- MLS002153190
- 93468-89-4
- HMS1989O20
- BRD-A05457250-001-04-3
- SMR001230679
- (?)-Bay K 8644
- CHEMBL1322959
- AKOS015858973
- CHEBI:34555
- BCP24795
- MLS000028858
- Bio1_000519
- NCGC00025209-02
- SR-01000075305-3
- SMR000058424
- CS-0002659
- DTXSID301017346
- CHEMBL283013
- Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
- Bio1_000030
- (y)-Bay K 8644
- BRD-A05457250-001-03-5
- ( inverted question mark)-Bay K 8644
- 1,4-Dihydro-2,6-dimethyl-5-nitro-4-(2-[trifluoromethyl]phenyl)pyridine-3-carboxylic acid methyl ester
- C16H15F3N2O4
- (+/-)-BAY K 8644
- BDBM50035800
- BAYK 8644; BAYK8644; BAYK-8644;Bay K8644;Bay K 8644
- HMS3260F13
- HMS3402O20
- HMS2231A11
- HMS3886L19
- BRD-A05457250-001-08-4
- STL213543
- (+/-)-Bay K 8644; Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate; BAY-k 8644; BK 8644; SQ 28873
- 3-Pyridinecarboxylic acid,1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-, methylester, (+/-)-
- Bay K-8644?
- DS-017737
-
- MDL: MFCD00036697
- Inchi: InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3
- InChI Key: ZFLWDHHVRRZMEI-UHFFFAOYSA-N
- SMILES: CC1=C(C(C2=CC=CC=C2C(F)(F)F)C(=C(C)N1)[N+](=O)[O-])C(=O)OC
Computed Properties
- Exact Mass: 356.09845
- Monoisotopic Mass: 356.098
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 81.5
Experimental Properties
- Color/Form: White powder.
- Density: 1.3548 (estimate)
- Melting Point: 166 °C
- Boiling Point: 404.3°C at 760 mmHg
- Flash Point: 198.3°C
- Refractive Index: 1.545
- Solubility: DMSO: 184 mg/mL
- Water Partition Coefficient: Soluble in DMSO at 20mg/ml. Also soluble in methanol or ethanol at 60mg/ml. Insoluble in water
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 81.8
- Solubility: Not determined.
Bay K 8644 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC23559-100 mg |
Bay K-8644 |
71145-03-4 | >98% | 100mg |
$600.0 | 2022-02-28 | |
ChemScence | CS-0002659-5mg |
Bay K 8644 |
71145-03-4 | 98.16% | 5mg |
$120.0 | 2022-04-26 | |
Chemenu | CM175481-50mg |
methyl 2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-1,4-dihydropyridine-3-carboxylate |
71145-03-4 | 98% | 50mg |
$373 | 2022-06-10 | |
Biosynth | BB162780-10 mg |
BAY K 8644 |
71145-03-4 | 10mg |
$199.90 | 2023-01-05 | ||
eNovation Chemicals LLC | Y1216098-50mg |
Bay k 8644 |
71145-03-4 | 95% | 50mg |
$450 | 2024-06-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6777-50mg |
Bay K 8644 |
71145-03-4 | 99.97% | 50mg |
¥ 4032 | 2023-09-07 | |
Enamine | EN300-746258-0.5g |
methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
71145-03-4 | 95% | 0.5g |
$2114.0 | 2023-05-05 | |
Axon Medchem | 1697-50 mg |
BAY K 8644 |
71145-03-4 | 99% | 50mg |
€350.00 | 2023-07-10 | |
MedChemExpress | HY-10588-10mM*1mLinDMSO |
Bay K 8644 |
71145-03-4 | 98.16% | 10mM*1mLinDMSO |
¥1320 | 2022-05-18 | |
Axon Medchem | 1697-2 x 10 mg |
BAY K 8644 |
71145-03-4 | 99% | 2 x 10 mg |
€140.00 | 2023-07-10 |
Bay K 8644 Suppliers
Bay K 8644 Related Literature
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Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
2. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
5. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
Additional information on Bay K 8644
Recent Advances in the Study of Bay K 8644 (CAS 71145-03-4): A Calcium Channel Modulator with Therapeutic Potential
Bay K 8644 (CAS 71145-03-4) is a well-known L-type calcium channel agonist that has been extensively studied for its role in modulating calcium influx in various cell types. This compound, a dihydropyridine derivative, has garnered significant attention in recent years due to its potential therapeutic applications in cardiovascular diseases, neurological disorders, and other conditions linked to calcium signaling dysregulation. The latest research has further elucidated its mechanisms of action and explored novel applications, making it a focal point in chemical biology and pharmaceutical research.
A recent study published in the Journal of Medicinal Chemistry investigated the structural modifications of Bay K 8644 to enhance its selectivity and efficacy. The researchers synthesized several analogs and evaluated their binding affinities to L-type calcium channels. Their findings revealed that subtle changes in the dihydropyridine ring could significantly alter the compound's activity, paving the way for the development of more targeted therapies. This study underscores the importance of structural optimization in drug design and highlights Bay K 8644 as a valuable scaffold for further development.
In another groundbreaking study, researchers explored the role of Bay K 8644 in neuroprotection. Using in vitro and in vivo models of ischemic stroke, the team demonstrated that Bay K 8644 could mitigate neuronal damage by stabilizing calcium homeostasis. The compound's ability to selectively activate L-type calcium channels in neurons suggests its potential as a neuroprotective agent. These findings were published in Nature Neuroscience and have sparked interest in repurposing Bay K 8644 for stroke therapy.
Beyond its neurological applications, Bay K 8644 has also been investigated in the context of cardiovascular diseases. A recent clinical trial evaluated its effects on heart failure patients with reduced ejection fraction. The results, published in Circulation Research, indicated that Bay K 8644 improved cardiac contractility without inducing arrhythmias, a common side effect of other calcium channel modulators. This study provides compelling evidence for the therapeutic potential of Bay K 8644 in heart failure management.
Despite these promising findings, challenges remain in translating Bay K 8644 into clinical practice. Issues such as bioavailability, tissue specificity, and long-term safety need to be addressed. Ongoing research is focusing on nanoparticle-based delivery systems to enhance the compound's pharmacokinetic profile. A preprint article on bioRxiv detailed the development of a liposomal formulation of Bay K 8644, which showed improved targeting to cardiac tissue in animal models. This innovative approach could overcome some of the current limitations and accelerate the clinical translation of Bay K 8644.
In conclusion, Bay K 8644 (CAS 71145-03-4) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Recent studies have expanded our understanding of its mechanisms and potential applications, particularly in neuroprotection and cardiovascular therapy. While challenges persist, advancements in drug delivery and structural optimization hold promise for its future development. Researchers and clinicians alike should keep a close eye on this compound as it moves closer to clinical realization.
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